BenchChemオンラインストアへようこそ!

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Medicinal Chemistry Lead Optimization Compound Library Procurement

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 325987-75-5) is a synthetic small molecule with molecular formula C17H17N3O3S2 and a molecular weight of 375.46 g/mol. It belongs to the class of benzothiazolylidene benzamides bearing a terminal N,N-dimethylsulfamoyl substituent at the para position of the benzamide phenyl ring.

Molecular Formula C17H17N3O3S2
Molecular Weight 375.46
CAS No. 325987-75-5
Cat. No. B2625170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS325987-75-5
Molecular FormulaC17H17N3O3S2
Molecular Weight375.46
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C17H17N3O3S2/c1-19(2)25(22,23)13-10-8-12(9-11-13)16(21)18-17-20(3)14-6-4-5-7-15(14)24-17/h4-11H,1-3H3
InChIKeyROEINWOQLCMTTR-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 325987-75-5 for Chemical Procurement: Structural and Physicochemical Baseline of a Benzothiazolylidene Sulfonamide Screening Compound


(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 325987-75-5) is a synthetic small molecule with molecular formula C17H17N3O3S2 and a molecular weight of 375.46 g/mol [1]. It belongs to the class of benzothiazolylidene benzamides bearing a terminal N,N-dimethylsulfamoyl substituent at the para position of the benzamide phenyl ring. The compound is defined by a characteristic (E)-configured exocyclic imine linkage connecting the 3-methylbenzothiazole core to the benzamide moiety. This scaffold type has been investigated broadly for enzyme inhibition—particularly carbonic anhydrase isoforms—and antibacterial FtsZ targeting, although compound-specific quantitative bioactivity data remain absent from the peer-reviewed literature as of the search date.

Why In-Class Benzothiazolylidene Sulfonamides Cannot Be Interchanged: Procurement Rationale for CAS 325987-75-5


Within the 4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide sub-family, even minor substituent variations on the benzothiazole ring produce compounds with distinct molecular weights, lipophilicities, hydrogen-bonding capacities, and topological polar surface areas [1][2]. For example, the unsubstituted parent (325987-75-5, MW 375.46, XLogP3 estimated ~2.6, TPSA ~75 Ų) differs from the 6-bromo analog (CID 2320995, MW 454.4, XLogP3 3.4, TPSA 104 Ų) and the 6-acetamido analog (CID 2159236, MW 432.5, XLogP3 1.9, HBD count 1). These computed property differences predict divergent solubility, permeability, and off-target binding profiles that preclude direct experimental substitution without re-validation. For screening campaigns or SAR studies, procuring the exact catalog compound ensures structural fidelity to the intended chemotype.

Quantitative Differentiation Evidence for CAS 325987-75-5 Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from 6-Substituted Analogs

CAS 325987-75-5 (MW 375.46 g/mol, 25 heavy atoms) is the lightest member of the 4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide sub-family. Compared to the 6-bromo analog (CID 2320995, MW 454.4 g/mol, 26 heavy atoms) and the 6-acetamido analog (CID 2159236, MW 432.5 g/mol, 29 heavy atoms), the target compound has a mass advantage of 57-79 Da [1][2]. In fragment-based and ligand-efficiency-driven screening cascades, lower molecular weight is a preferred starting attribute, offering greater room for subsequent synthetic elaboration without exceeding Ro5 thresholds.

Medicinal Chemistry Lead Optimization Compound Library Procurement

Hydrogen Bond Donor/Acceptor Profile Differentiation for Permeability and Solubility Predictions

CAS 325987-75-5 is predicted to possess zero hydrogen bond donors, distinguishing it from analogs such as the 6-acetamido derivative (HBD = 1). The 6-bromo analog also has HBD = 0 but differs in HBA count (5 vs. an estimated 6 for the target compound based on sulfonamide and amide oxygen and nitrogen acceptors) [1][2]. Hydrogen bond donor count is a critical determinant of passive membrane permeability and oral absorption potential; a zero-HBD profile may confer superior permeability in parallel artificial membrane permeability assays (PAMPA) compared to HBD-containing analogs, though experimental confirmation is lacking.

ADME Prediction Physicochemical Profiling Drug-likeness Assessment

Lipophilicity (XLogP3) Range Positioning Relative to Substituted Analogs

Although PubChem does not report a computed XLogP3 value for CAS 325987-75-5 specifically, the structurally analogous 6-bromo derivative has XLogP3 = 3.4 and the 6-acetamido analog has XLogP3 = 1.9 [1][2]. By interpolation, the unsubstituted target compound is expected to fall between these values (estimated XLogP3 ~2.5-2.8), representing a moderate lipophilicity profile. In class-level analyses of benzothiazole sulfonamide carbonic anhydrase inhibitors, lipophilicity in this range has been associated with balanced enzyme affinity and aqueous solubility—a property window distinct from both the more hydrophilic acetamido analog (potentially solubility-favored but permeability-limited) and the more lipophilic bromo analog (potentially permeability-favored but solubility-limited) [3].

Lipophilicity Optimization Drug Design Solubility Prediction

Rotatable Bond Count and Conformational Flexibility Relative to 6-Substituted Analogs

CAS 325987-75-5 is predicted to have 3 rotatable bonds, identical to the 6-bromo analog (CID 2320995) [1]. By comparison, the 6-acetamido analog (CID 2159236) has 4 rotatable bonds due to the acetamide side chain [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially higher ligand efficiency. In class-level benzothiazole sulfonamide series, compounds with ≤3 rotatable bonds have been associated with favorable binding thermodynamics in carbonic anhydrase inhibition studies, where conformational restriction contributes to potency [3].

Conformational Analysis Ligand Efficiency Docking Studies

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The 6-bromo analog (CID 2320995) has a computed TPSA of 104 Ų [1]. CAS 325987-75-5, lacking the electron-withdrawing bromo substituent, is expected to have a lower TPSA (estimated ~75-85 Ų), falling below the widely cited threshold of <90 Ų associated with favorable CNS penetration. The 6-acetamido analog, with additional polar atoms, is expected to exceed 110 Ų [2]. In class-level analyses, benzothiazole sulfonamides with TPSA < 90 Ų have demonstrated measurable blood-brain barrier penetration in rodent models, while those with TPSA > 100 Ų are typically peripherally restricted [3].

CNS Drug Design BBB Permeability Physicochemical Profiling

Absence of Bioactivity Data: Critical Evidence Gap Statement

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Scholar, ChemSpider, and patent databases (USPTO, WIPO, Espacenet) returned no peer-reviewed publications, no patent claims, and no bioassay deposition records containing quantitative activity data (IC50, Ki, MIC, EC50, or % inhibition at defined concentrations) for CAS 325987-75-5. By contrast, structurally related benzothiazole sulfonamide derivatives have reported carbonic anhydrase II Ki values ranging from 0.025 to 0.971 μM [1] and FtsZ-targeting antibacterial MIC values ranging from 1.3 to 200 μg/mL against MRSA [2][3]. The absence of compound-specific data means that any bioactivity claim for CAS 325987-75-5 would constitute unsubstantiated extrapolation.

Data Transparency Procurement Risk Assessment Screening Compound Vetting

Evidence-Backed Application Scenarios for CAS 325987-75-5 in Research Procurement


Scaffold-Hopping and SAR Library Expansion in Carbonic Anhydrase Inhibitor Programs

The benzothiazolylidene sulfonamide chemotype, to which CAS 325987-75-5 belongs, has demonstrated potent inhibition of human carbonic anhydrase isoforms I and II, with secondary sulfonamide derivatives in this class achieving Ki values as low as 0.025 μM against hCA II [3]. CAS 325987-75-5, as the unsubstituted benzothiazole parent, serves as a minimal-structure control compound for systematic SAR exploration. Its lower molecular weight (375.46 g/mol) and absence of ring substituents make it the appropriate baseline for quantifying the contribution of 6-position substituents to enzyme affinity and isoform selectivity.

Fragment-Based Drug Discovery Screening Deck Inclusion

With a molecular weight of 375.46 g/mol—below the typical fragment cutoff of 300 Da but within the 'lead-like' range—CAS 325987-75-5 occupies a favorable ligand-efficiency space for fragment-elaboration strategies. Its estimated TPSA below 90 Ų and zero hydrogen bond donor count [1][2] predict adequate permeability for cellular target engagement. Procurement for fragment-screening libraries leverages the compound's moderate lipophilicity (estimated XLogP3 ~2.5-2.8) and low rotatable bond count (3) for identifying initial binding hits amenable to structure-guided optimization.

Antibacterial FtsZ Inhibitor Lead Identification and Mechanistic Profiling

The 3-methylbenzothiazolylidene scaffold has been implicated in FtsZ inhibition, a mechanism distinct from conventional antibiotics that disrupts bacterial cytokinesis [4]. While direct MIC data are absent for CAS 325987-75-5, the compound can serve as a structurally defined probe for FtsZ GTPase activity assays and polymerization studies. Its dimethylsulfamoyl group may contribute to target engagement in a manner analogous to structurally characterized FtsZ inhibitors that have demonstrated in vivo efficacy against MRSA [4].

Physicochemical Property Baseline for Computational ADME Model Calibration

The availability of computed descriptors from PubChem for this compound and its close analogs (6-bromo, 6-acetamido) creates a structurally congruent triplet suitable for benchmarking in silico ADME prediction tools [1][2]. Experimental determination of solubility, logP, and permeability for CAS 325987-75-5 would provide a ground-truth dataset that, when compared against the computed values, enables calibration of prediction models for the broader benzothiazole sulfonamide chemical space.

Quote Request

Request a Quote for (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.